4-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide
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Overview
Description
4-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a piperidine ring, a benzene ring substituted with a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene is then sulfonated to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with ammonia or an amine.
Piperidine Introduction: The final step involves the introduction of the piperidine ring. This can be done through a nucleophilic substitution reaction where the sulfonamide group reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the nitration, sulfonation, and piperidine introduction steps.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-N-(piperidin-3-YL)benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
4-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid by competing with p-aminobenzoic acid for binding to dihydrofolate synthetase . This inhibition disrupts the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis and cell division.
Comparison with Similar Compounds
4-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide can be compared with other similar compounds such as:
- N-(2-fluorophenyl)-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide .
- 3-Cyano-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride .
These compounds share similar structural features but differ in the substituents on the benzene ring or the position of the piperidine ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O4S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
4-nitro-N-piperidin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)10-3-5-11(6-4-10)19(17,18)13-9-2-1-7-12-8-9/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
JGKUMQQVIGHHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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